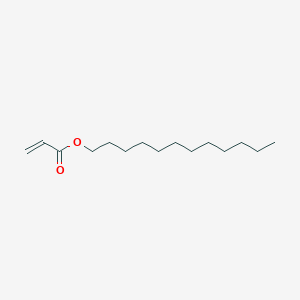

![molecular formula C20H28O2Si B107510 (2S)-3-{[叔丁基(二苯基)甲硅烷基]氧基}-2-甲基-1-丙醇 CAS No. 120346-83-0](/img/structure/B107510.png)

(2S)-3-{[叔丁基(二苯基)甲硅烷基]氧基}-2-甲基-1-丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

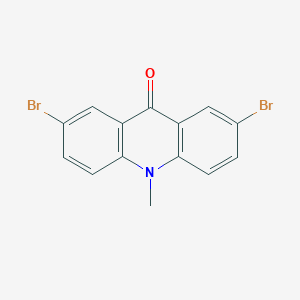

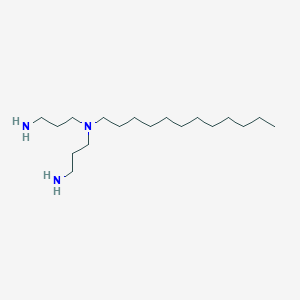

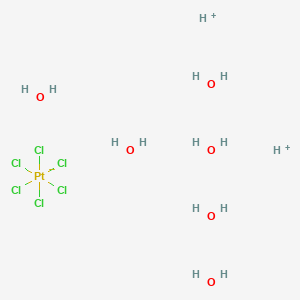

The compound (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol is a chiral molecule that is part of a class of compounds known for their potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis. For instance, the synthesis of related compounds involves the use of protective groups and the formation of intermediates that are key in the development of complex organic molecules .

Synthesis Analysis

The synthesis of related silyl ether compounds typically involves the protection of alcohol groups and the subsequent introduction of the silyl group. In the case of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, a 1,3-dipolar cycloaddition is employed, which is a common strategy in the synthesis of nitrogen-containing heterocycles . Similarly, the synthesis of 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone involves the use of (S)-(-)-ethyl lactate as a reactant, leading to an intermediate silyl ether before obtaining the final ketone product . These methods highlight the importance of chiral starting materials and protective group strategies in the synthesis of complex silyl ethers.

Molecular Structure Analysis

The molecular structure of silyl ether compounds is characterized by the presence of a silicon atom bonded to an oxygen atom, which is part of an alcohol group. The silicon atom is typically further substituted with organic groups, such as tert-butyl and diphenyl groups, which can influence the reactivity and stability of the molecule. The stereochemistry of the molecule, indicated by the (2S) configuration, is crucial for its potential applications in asymmetric synthesis. The structure of these compounds can be elucidated using analytical and spectroscopic techniques, as described for the anthracene-tagged isoxazole derivative .

Chemical Reactions Analysis

Silyl ethers like (2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol can undergo a variety of chemical reactions. These reactions may include replacement reactions, where the silyl group is exchanged with another group, or the silyl group may be removed to unmask a reactive alcohol group. The presence of the silyl group can also protect the alcohol during other transformations, such as oxidation or reduction reactions. The specific reactivity of these compounds would depend on the substituents attached to the silicon atom and the overall molecular context .

Physical and Chemical Properties Analysis

The physical and chemical properties of silyl ethers are influenced by their molecular structure. The tert-butyl and diphenyl groups attached to the silicon atom can impart steric bulk, affecting the compound's solubility and boiling point. The silyl group can also enhance the stability of the molecule towards certain conditions, such as acidic or basic environments. The enantiomeric purity of such compounds is often crucial, especially in the context of pharmaceutical synthesis, and can be assessed using various assay methods . The use of drying agents like chlorotrimethylsilane and solvents like tetrahydrofuran is common in the synthesis and handling of these compounds, as they are sensitive to moisture and require anhydrous conditions .

科学研究应用

环境科学中的应用

醚类氧合物的生物降解和环境归宿:对乙基叔丁基醚 (ETBE) 等醚类氧合物的研究集中于它们在土壤和地下水中的生物降解和归宿。这项研究对于理解此类化合物(可能包括相关的叔丁基甲硅烷基醚)在环境背景下的行为至关重要,包括它们的微生物降解途径和对地下水污染的影响(Thornton 等,2020)。

环境毒理学

甲基叔丁基醚 (MTBE) 的环境行为和归宿:已对 MTBE 进行了类似的研究,重点关注其在水中的高溶解性、对地下固体的弱吸附性以及对地下水中生物降解的抵抗力。这些特性使 MTBE 成为一种持久性污染物,提供了对这类化合物构成的环境挑战的见解(Squillace 等,1997)。

化学工程中的应用

用于燃料添加剂纯化的聚合物膜:关于通过全蒸发分离甲醇/甲基叔丁基醚 (MTBE) 混合物的研究证明了聚合物膜在燃料添加剂纯化中的效用。该研究领域可能与涉及类似有机硅化合物的分离和纯化过程相关(Pulyalina 等,2020)。

绿色化学和催化

有机催化和药物设计:对有机二硒化物的研究,重点关注它们的反应性和在有机催化中的应用以及作为谷胱甘肽过氧化物酶的模拟物,说明了有机硅化合物在催化和药物化学中的更广泛潜力。这些见解可以指导未来对像 "(2S)-3-{[叔丁基(二苯基)甲硅烷基]氧基}-2-甲基-1-丙醇" 这样的化合物的催化和生物活性特性的研究(Dalla Tiezza 等,2019)。

未来方向

属性

IUPAC Name |

(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZUJVWXCWFVAK-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

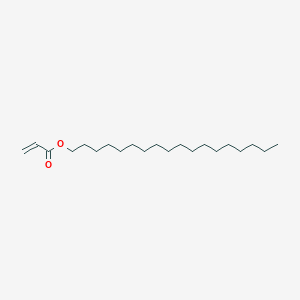

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)